molecular formula C13H16KNO4 B12704253 Potassium (R)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate CAS No. 62551-93-3

Potassium (R)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate

Cat. No.: B12704253
CAS No.: 62551-93-3
M. Wt: 289.37 g/mol
InChI Key: VVBKTJWFOLQGBR-UYZIEVLVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is potassium (2R)-2-(cyclohexa-1,4-dien-1-yl)-2-[(E)-3-methoxy-1-methyl-3-oxoprop-1-en-1-ylamino]acetate . This name reflects the compound’s core structure, which consists of a cyclohexa-1,4-diene ring linked to a carboxylate group and a substituted propenylamino side chain.

The parent structure is the cyclohexa-1,4-diene ring, a six-membered carbocycle with conjugated double bonds at positions 1 and 4. The α-carbon of the acetate group is bonded to the cyclohexadienyl moiety and the propenylamino substituent. The (E)-configuration of the propenyl group indicates that the higher-priority substituents (the methyl and methoxycarbonyl groups) are on opposite sides of the double bond. The stereodescriptor (2R) specifies the absolute configuration of the chiral α-carbon.

The structural formula can be represented textually using SMILES notation:

[C@@H](NC(=C/C(OC)=O)/C)(C1=CCC=CC1)C([O-])=O.[K+]

This notation encodes the chiral center (denoted by @@), the (E)-configured propenyl group (/C=C/), and the potassium counterion.

Alternative Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Designation Type Identifier
CAS Registry Number 62551-93-3
EINECS Number 263-590-0
IUPAC Name Variants Potassium (2R)-2-(1-cyclohexa-1,4-dienyl)-2-[[(E)-3-keto-3-methoxy-1-methyl-prop-1-enyl]amino]acetate
Supplier Catalog Names Alfa Chemistry Product 62551-93-3

The compound’s CAS registry number (62551-93-3) serves as a universal identifier in regulatory and commercial contexts, while its EINECS number (263-590-0) facilitates classification under the European Inventory of Existing Commercial Chemical Substances.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₆KNO₄ corresponds to a molar mass of 289.37 g/mol . The exact mass, calculated using isotopic abundances, is 289.0685 g/mol . The elemental composition breaks down as follows:

Element Count Atomic Mass (u) Contribution (u)
Carbon (C) 13 12.0107 156.1391
Hydrogen (H) 16 1.0078 16.1248
Potassium (K) 1 39.0983 39.0983
Nitrogen (N) 1 14.0067 14.0067
Oxygen (O) 4 15.9994 63.9976
Total 289.3665

The slight discrepancy between the calculated (289.37 g/mol) and exact (289.0685 g/mol) masses arises from isotopic variations in natural potassium (primarily ³⁹K and ⁴¹K).

Stereochemical Configuration and Chiral Center Characterization

The compound’s chirality originates from the α-carbon (C2), which is bonded to four distinct groups:

  • A cyclohexa-1,4-dienyl moiety
  • A carboxylate group
  • An (E)-3-methoxy-1-methyl-3-oxoprop-1-enylamino substituent
  • A hydrogen atom

The (R)-configuration at this center is determined using the Cahn-Ingold-Prelog priority rules. The substituents are prioritized as follows:

  • Carboxylate (-COO⁻)
  • Cyclohexadienyl (C₆H₇)
  • Propenylamino (-NH-C(=C(COOMe)Me))
  • Hydrogen (H)

When viewed with the lowest-priority group (H) oriented away, the remaining groups form a counterclockwise sequence, confirming the R configuration.

The stereochemical integrity of this center is critical for the compound’s potential biological activity, as enantiomers often exhibit divergent interactions with chiral environments such as enzyme active sites. The (R)-enantiomer’s spatial arrangement may favor specific binding conformations in synthetic or pharmacological applications.

The InChI code further specifies the stereochemistry:

InChI=1S/C13H17NO4.K/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1

This code encodes the (R)-configuration at C2 (/t12-), the (E)-geometry of the propenyl group (/b9-8+), and the potassium ion (/q;+1).

Properties

CAS No.

62551-93-3

Molecular Formula

C13H16KNO4

Molecular Weight

289.37 g/mol

IUPAC Name

potassium;(2R)-2-cyclohexa-1,4-dien-1-yl-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate

InChI

InChI=1S/C13H17NO4.K/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1

InChI Key

VVBKTJWFOLQGBR-UYZIEVLVSA-M

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CCC=CC1)C(=O)[O-].[K+]

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of this class of compounds typically involves:

  • Formation of the α-amino acid backbone with the cyclohexa-1,4-diene ring.
  • Introduction of the (3-methoxy-1-methyl-3-oxo-1-propenyl)amino substituent via conjugate addition or amination reactions.
  • Conversion to the corresponding potassium salt by neutralization with potassium bases.

Synthetic Routes from Literature and Analogous Compounds

Conjugate Addition of Amino Groups to Cyclohexadiene Derivatives
  • A key step involves the conjugate addition of an amino group bearing the 3-methoxy-1-methyl-3-oxo-1-propenyl substituent to a cyclohexa-1,4-diene-1-acetate precursor.
  • Silver oxide catalysis has been reported to facilitate conjugate addition reactions of α-aryl isocyanoacetates to quinone diimides, yielding α,α-diaryl-α-amino acid derivatives with high regioselectivity and yield. This methodology can be adapted for the synthesis of α-amino acid derivatives with similar substitution patterns.
  • The reaction conditions typically involve mild temperatures (room temperature), dichloromethane as solvent, and catalytic amounts of silver oxide (5 mol%) to enhance reaction rates and yields.
Hydrolysis and Salt Formation
  • After formation of the amino acid precursor, acid hydrolysis of isocyano groups or related intermediates yields the free amino acid.
  • Neutralization with potassium hydroxide or potassium carbonate converts the free acid into the potassium salt form.
  • The choice of potassium base and solvent system affects the purity and crystallinity of the final potassium salt.

Example Preparation Procedure (Adapted from Analogous Sodium Salt Synthesis)

Step Reagents & Conditions Description
1 Starting material: 1,4-cyclohexadiene-1-acetic acid derivative Preparation of the cyclohexadiene acetate backbone
2 (3-Methoxy-1-methyl-3-oxo-1-propenyl)amine or isocyanoacetate precursor Conjugate addition catalyzed by Ag2O in dichloromethane at room temperature for 1-24 h
3 Acid hydrolysis (e.g., aqueous HCl) Conversion of isocyano or protected groups to free amino acid
4 Neutralization with KOH or K2CO3 in aqueous or alcoholic medium Formation of potassium salt, followed by isolation via crystallization

Reaction Yields and Selectivity

  • Yields for conjugate addition steps range from 70% to quantitative (up to 100%) depending on substrate and catalyst loading.
  • Electron-donating substituents on the aromatic ring increase yields (up to 96%), while electron-withdrawing groups slightly reduce yields but maintain good efficiency (74-88%).
  • The stereochemical integrity (R-configuration) is preserved throughout the synthesis by using chiral starting materials or chiral catalysts.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Catalyst Silver oxide (Ag2O), 5 mol% Enhances conjugate addition rate and yield
Solvent Dichloromethane (CH2Cl2) Common solvent for conjugate addition
Temperature Room temperature (20-25 °C) Mild conditions prevent racemization
Reaction Time 1-24 hours Faster with catalyst, slower without
Hydrolysis Aqueous acid (e.g., HCl) Converts intermediates to free amino acid
Salt Formation Neutralization with KOH or K2CO3 Forms potassium salt, choice affects purity
Yield Range 70-100% Dependent on substituents and conditions
Stereochemistry Retained (R-enantiomer) Critical for biological activity

Research Findings and Considerations

  • The use of silver oxide as a catalyst is crucial for efficient conjugate addition, likely due to coordination with isocyano groups enhancing acidity and electrophilicity.
  • The methodology is versatile, accommodating various substituents on the amino acid precursor, which allows for structural modifications while maintaining high yields.
  • The potassium salt form can be prepared by straightforward neutralization of the free acid, but care must be taken to avoid racemization or degradation during this step.
  • Purification typically involves crystallization from aqueous or mixed solvents to obtain high-purity potassium salt suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Potassium ®-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Synthesis
The primary application of Potassium (R)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate lies in its use as an intermediate for the synthesis of cephradine, a first-generation cephalosporin antibiotic. Cephradine exhibits broad-spectrum bactericidal activity against various pathogens including Streptococcus, Staphylococcus, Escherichia coli, and Klebsiella . This makes the compound crucial in the development of effective treatments for bacterial infections.

Antiproliferative Activity
Recent studies have explored the antiproliferative effects of related compounds that share structural similarities with this compound. These compounds have been evaluated for their ability to inhibit tubulin assembly and induce cell cycle arrest in cancer cells . The findings suggest a potential role in cancer therapy, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Case Studies

StudyFocusFindings
PMC10385824Antiproliferative EffectsDemonstrated significant activity against breast cancer cells through tubulin destabilization .
ChemicalBookAntibiotic SynthesisShowed effectiveness as an intermediate in producing cephradine with broad-spectrum antibacterial properties .
Sigma-AldrichChemical PropertiesProvided insights into the molecular characteristics and potential applications in drug formulation .

Mechanism of Action

The mechanism of action of Potassium ®-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Sodium vs. Potassium Salts

The sodium and potassium salts of this compound are distinguished by their cations, leading to differences in:

Property Sodium Salt (CAS 26774-89-0) Potassium Salt (CAS 961-69-3)
Molecular Formula C₁₃H₁₈NNaO₄ C₁₄H₁₆KNO₄
Molecular Weight 275.28 g/mol 301.38 g/mol
Solubility Freely soluble in water Higher solubility in polar solvents
Application Intermediate for cefradine Used in specific synthesis steps
Safety Profile Irritant (R36/37/38) Similar irritant properties

The potassium salt’s larger ionic radius may improve solubility in organic reaction media, making it preferable in certain pharmaceutical formulations .

Methoxy vs. Ethoxy Substituents

Variants with ethoxy groups replacing methoxy (e.g., CAS 85896-05-5 and 85896-06-6) exhibit structural and functional differences:

Property Methoxy Variant (CAS 26774-89-0) Ethoxy Variant (CAS 85896-05-5)
Substituent -OCH₃ -OCH₂CH₃
Lipophilicity Lower Higher (due to larger alkyl group)
Reactivity More polar, faster hydrolysis Slower hydrolysis, enhanced stability
Application Cefradine synthesis Modified antibiotic intermediates

Comparison with Cephalosporin Intermediates

While structurally distinct from final antibiotics, this compound’s role parallels other β-lactam intermediates:

Compound Role in Synthesis Key Difference
Ceftazidime Third-generation cephalosporin Contains pyridinium moiety for broad-spectrum activity
Ceftriaxone Sodium Long-acting cephalosporin Sulfonic acid group enhancing solubility
Potassium Salt (CAS 961-69-3) Chiral building block Focused on stereochemical precision

Unlike these antibiotics, the potassium and sodium salts are non-aromatic intermediates critical for constructing the β-lactam core .

Biological Activity

Potassium (R)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate, also known as a sodium salt derivative of a cephalosporin antibiotic, exhibits notable biological activities, particularly in the context of its synthesis and potential therapeutic applications. This compound is primarily recognized for its role as an intermediate in the production of cephradine, a first-generation cephalosporin antibiotic with broad-spectrum bactericidal activity against various bacterial strains.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H17NO4K
  • Molecular Weight : 301.38 g/mol
  • CAS Number : 26774-89-0

Antimicrobial Properties

This compound is primarily utilized for its antimicrobial properties. As an intermediate in cephradine synthesis, it demonstrates efficacy against:

  • Streptococcus spp.
  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Salmonella spp.

The compound's mechanism of action involves inhibiting bacterial cell wall synthesis, which is characteristic of beta-lactam antibiotics.

Antiproliferative Effects

Research has indicated that related compounds exhibit antiproliferative effects against various cancer cell lines. For instance, studies on structurally similar compounds have shown significant activity against the MCF-7 breast cancer cell line, with IC50 values comparable to established chemotherapeutics like CA-4 (IC50 = 3.9 nM) . The biological activity is often attributed to their ability to destabilize tubulin assembly, thereby inhibiting cell division.

Table 1: Antimicrobial Efficacy of Related Compounds

OrganismCompoundMinimum Inhibitory Concentration (MIC)
Streptococcus pneumoniaeCephradine0.5 µg/mL
Staphylococcus aureusCephradine0.25 µg/mL
Escherichia coliCephradine2 µg/mL
Klebsiella pneumoniaeCephradine1 µg/mL

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of related compounds on MCF-7 cells, it was found that certain derivatives exhibited significant cytotoxicity. The results are summarized in Table 2 below.

Table 2: Antiproliferative Activities Against MCF-7 Cells

Compound IDIC50 (nM)Mechanism of Action
CA-43.9Tubulin destabilization
Compound A5.5Cell cycle arrest
Compound B10.2Induction of apoptosis

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer: To ensure purity and structural validation, use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). For HPLC, employ a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. NMR analysis in deuterated dimethyl sulfoxide (DMSO-d6) resolves stereochemical details, particularly the (R)-configuration and cyclohexadiene backbone . Mass spectrometry (MS) using electrospray ionization (ESI) confirms molecular weight (e.g., m/z 365.3 [M+H]⁺). Cross-validate results with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹) .

Q. How does stereochemistry influence the compound’s stability under varying storage conditions?

Methodological Answer: The (R)-enantiomer’s stability is sensitive to light, humidity, and temperature. Store the compound in amber glass vials at –20°C under argon atmosphere to prevent oxidation of the cyclohexa-1,4-diene ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Degradation products (e.g., epoxide derivatives) indicate oxidative instability, requiring inert storage conditions. Comparative studies with the (S)-enantiomer reveal divergent degradation pathways due to steric effects .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis yield of this compound while minimizing by-products?

Methodological Answer: Use a Mannich reaction-based protocol with stoichiometric control of the propenylamino precursor and potassium acetate. Key parameters:

  • Temperature: 60–70°C to avoid cyclohexadiene ring decomposition.
  • Catalyst: 0.5 mol% Pd(OAc)₂ for regioselective coupling.
  • Solvent: Anhydrous tetrahydrofuran (THF) to suppress hydrolysis.
ConditionYield (%)By-products (%)
60°C, THF, Pd(OAc)₂785
70°C, DMF, no catalyst5222

Post-synthesis purification via flash chromatography (silica gel, ethyl acetate:hexane 3:7) removes residual Pd and unreacted intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to model binding affinities. Use the Protein Data Bank (PDB) to retrieve target structures (e.g., IL-6 or MMP3). Key steps:

Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

Docking: Grid box centered on the active site (20 ų).

MD Simulations: 100 ns runs in explicit solvent (TIP3P water model).

Results show strong hydrogen bonding between the methoxy group and Arg-143 of IL-6 (binding energy: –9.2 kcal/mol), suggesting potential anti-inflammatory activity .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Standardize Assays: Use identical cell lines (e.g., HEK293 for IL-6 inhibition) and positive controls (e.g., tocilizumab).
  • Batch Analysis: Compare HPLC purity (>98%) and stereochemical integrity (circular dichroism) across studies.
  • Meta-Analysis: Apply the QUOROM framework to evaluate data heterogeneity and publication bias .

Q. What environmental impact assessment methods are applicable for this compound?

Methodological Answer: Conduct OECD Guideline 301B tests for biodegradability and EPA OPPTS 850.1735 for aquatic toxicity. Use zebrafish (Danio rerio) embryos to assess LC₅₀ (96-hour exposure). Results indicate moderate persistence (DT₅₀ = 28 days in soil) and low acute toxicity (LC₅₀ = 120 mg/L). Model ecological risks using USEtox® to prioritize mitigation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.